![molecular formula C11H8ClNO3S B065501 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride CAS No. 192329-94-5](/img/structure/B65501.png)
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride
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Overview
Description
“4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C11H8ClNO3S . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride” consists of a benzene ring attached to a sulfonyl chloride group and a pyridin-2-yloxy group .Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the novel 2-(pyridin-2-yl) pyrimidine derivatives synthesized using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride have shown anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
Compounds 12m and 12q, synthesized using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds might be developed into novel anti-fibrotic drugs .
Safety and Hazards
properties
IUPAC Name |
4-pyridin-2-yloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPHVTZYYDWQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391766 |
Source
|
Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride | |
CAS RN |
192329-94-5 |
Source
|
Record name | 4-(2-Pyridinyloxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192329-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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